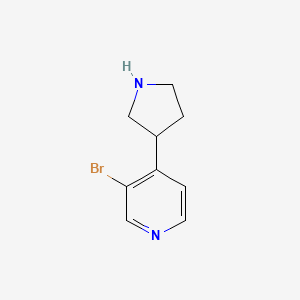

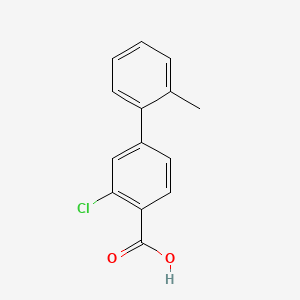

2-Chloro-4-(2-methylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(2-methylphenyl)benzoic acid is a chemical compound . It can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process .

Synthesis Analysis

The synthesis of 4-Chloro-2-methylbenzoic acid can be achieved from 4-chlorobenzoic acid via a multi-step reaction process . Reactions at the benzylic position are also involved in the synthesis .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(2-methylphenyl)benzoic acid can be represented by the linear formula ClC6H3(CH3)CO2H . The molecular weight is 170.59 .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-(2-methylphenyl)benzoic acid are complex and involve multiple steps . For instance, 4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .Applications De Recherche Scientifique

Comprehensive Analysis of 2-Chloro-4-(2-methylphenyl)benzoic Acid Applications

2-Chloro-4-(2-methylphenyl)benzoic acid is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own section and heading.

Pharmaceutical Research: 2-Chloro-4-(2-methylphenyl)benzoic acid is structurally related to tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID). It has been studied for its potential in creating new therapeutic agents that can inhibit the COX enzymes and thus reduce inflammation .

Material Science: This compound’s derivatives have been explored for their utility in material science, particularly in the development of polymorphic forms which can have different physical properties and applications in drug formulation .

Analytical Chemistry: In analytical chemistry, 2-Chloro-4-(2-methylphenyl)benzoic acid can be used as a standard or reference compound due to its well-defined structure and properties, aiding in the calibration of instruments and validation of analytical methods .

Chemical Synthesis: The compound serves as a precursor in the synthesis of more complex molecules. Its benzoic acid moiety is a versatile functional group that can undergo various chemical reactions, making it a valuable starting material in organic synthesis .

Cancer Research: There is ongoing research into the use of 2-Chloro-4-(2-methylphenyl)benzoic acid in cancer treatment. Its structural similarity to tolfenamic acid, which has shown promise in inhibiting the growth of certain cancer cells, suggests potential applications in oncology .

Safety And Hazards

2-Chloro-4-(2-methylphenyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Relevant Papers There are several relevant papers and documents related to 2-Chloro-4-(2-methylphenyl)benzoic acid . These documents provide valuable information about the compound, its synthesis, and its potential applications. Further analysis of these papers could provide more detailed insights.

Propriétés

IUPAC Name |

2-chloro-4-(2-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULHBLXAMZMSBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688592 |

Source

|

| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2-methylphenyl)benzoic acid | |

CAS RN |

1238634-51-9 |

Source

|

| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)

![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)